molecular formula C13H13FN2O2S B3043808 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine CAS No. 927989-97-7

3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine

Cat. No.: B3043808
CAS No.: 927989-97-7
M. Wt: 280.32 g/mol
InChI Key: BANHAGSXTBSCPV-UHFFFAOYSA-N
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Description

3-{2-Amino-1-[(4-Fluorophenyl)sulphonyl]ethyl}pyridine (IUPAC name: 2-(4-fluorophenyl)sulfonyl-2-pyridin-3-ylethanamine) is a sulfonamide-containing pyridine derivative. Its molecular formula is C₁₃H₁₃FN₂O₂S, with a molecular weight of 280.32 g/mol . The compound features a pyridine ring linked to a 4-fluorophenylsulfonyl group via an ethylamine bridge. Key structural attributes include:

  • Fluorine substituent: Improves metabolic stability and lipophilicity.
  • Amino group: Facilitates hydrogen bonding and solubility .

This compound is listed in supplier databases (e.g., Advanced Technology & Industrial Co., Ltd.) but lacks detailed pharmacological or synthetic data in the provided evidence. Its structural analogs, however, have been extensively studied for antimicrobial, enzyme inhibitory, and synthetic applications .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-2-pyridin-3-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c14-11-3-5-12(6-4-11)19(17,18)13(8-15)10-2-1-7-16-9-10/h1-7,9,13H,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANHAGSXTBSCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine is C13_{13}H13_{13}FN2_2O2_2S, with a molecular weight of approximately 280.32 g/mol. The compound features a pyridine ring substituted with an amino group and a sulfonyl group linked to a 4-fluorophenyl moiety. The presence of the fluorine atom enhances the compound's biological activity and stability, making it a valuable candidate for further research .

Anticancer Activity

Research indicates that compounds containing pyridine and sulfonamide functionalities exhibit significant biological activities, including anticancer properties . 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine has shown promise as an inhibitor of enzymes involved in cancer progression. Its structural features allow it to interact with specific biological targets, potentially leading to the inhibition of tumor growth.

Antimicrobial Effects

The compound also demonstrates antimicrobial activity , which is crucial for developing new treatments against bacterial infections. Studies suggest that its interaction with various biological macromolecules can lead to significant inhibition of bacterial growth, positioning it as a lead compound for new antibiotic therapies .

Biological Interactions

Understanding the interaction profiles of 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine with biological macromolecules is essential for elucidating its mechanism of action. Techniques such as molecular docking , surface plasmon resonance, and fluorescence spectroscopy are employed to study binding affinities and kinetics. Preliminary data indicate that the compound may interact with specific receptors or enzymes, modulating their activity effectively .

Case Study 1: Anticancer Research

A study investigating the anticancer effects of 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine found that it effectively inhibited specific cancer cell lines in vitro. The findings suggest that the compound's mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study 2: Antibacterial Screening

In another study focused on antimicrobial activity, derivatives of 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine were tested against various bacterial strains. The results indicated significant antibacterial effects, particularly against Gram-positive bacteria, which highlights its potential as a new therapeutic agent in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine involves its interaction with molecular targets such as enzymes or receptors. The amino and sulfonyl groups play a crucial role in binding to these targets, leading to changes in their activity. The specific pathways involved depend on the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridine-Based Sulfonamides

a. 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl) Derivatives

These derivatives (e.g., Q1-Q14 in ) share a pyridine core but differ in substituents:

  • Chloro and aryl groups: Substitutions at the pyridine ring (e.g., -Cl, -NO₂, -OCH₃) modulate electronic and steric effects.
  • Hexahydroquinoline moiety: Present in these analogs but absent in the target compound, conferring conformational rigidity .

Key Data Comparison :

Property 3-{2-Amino-1-[(4-Fluorophenyl)Sulphonyl]Ethyl}Pyridine Q12 ()
Molecular Weight 280.32 g/mol 525 g/mol
Melting Point Not reported 288–292°C
IR Peaks (cm⁻¹) Not available 3471 (N-H), 2201 (-CN)
Bioactivity Unreported Antimicrobial screening

The higher molecular weight of Q12 correlates with extended aromatic systems and additional substituents, which likely enhance thermal stability and bioactivity .

b. Cathepsin Inhibitors ()

A structurally related CatS inhibitor (compound 29 ) features:

  • Difluorobenzylsulfonyl group : Similar sulfonyl motif but with additional fluorine atoms.
  • Trifluoroethylamino moiety: Enhances enzyme binding via hydrophobic interactions.

Comparison :

  • Both compounds utilize sulfonyl groups for target engagement.
  • The CatS inhibitor’s trifluoroethyl group may confer greater metabolic resistance compared to the ethylamine bridge in the target compound .

Sulfonamide-Containing Propionic Acid Derivatives

The patent in describes 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid , a precursor to bicalutamide. Key differences include:

  • Carboxylic acid group : Enhances solubility and metal-binding capacity.
  • Hydroxy-methyl substituent : Critical for stereochemical control in synthesis.

2-Amino-3-Cyanopyridine Derivatives

reports 2-amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile, which shares the pyridine core and amino group but differs in:

  • Cyanide substituent : Enhances electrophilicity for heterocyclic synthesis.

Functional Implications :

  • The target compound’s sulfonyl group may offer superior hydrogen-bonding capacity compared to the cyano group in .

Analytical Data

While the target compound lacks detailed spectra, analogs are characterized by:

  • IR Spectroscopy : N-H (3350–3470 cm⁻¹), C=O (1668–1672 cm⁻¹), and C≡N (2183–2201 cm⁻¹) stretches .
  • ¹H NMR : Aromatic protons (δ 7.18–7.79 ppm) and alkyl groups (δ 0.78–2.40 ppm) .

Biological Activity

3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine is a chemical compound with significant biological activity, particularly in the realms of antimicrobial and potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a pyridine ring and a sulfonamide moiety, contributing to its bioactivity.

  • Molecular Formula : C13H13FN2O2S
  • Molar Mass : 280.32 g/mol
  • Hazard Symbols : T (Toxic) .

Antimicrobial Properties

Research indicates that compounds similar to 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine exhibit notable antimicrobial activity. The following table summarizes findings related to the antibacterial efficacy of related compounds:

CompoundTarget OrganismMethod of EvaluationMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureusAgar disc diffusion44 nM
Compound BEscherichia coliAgar dilution assay180 nM
Compound CProteus mirabilisDisk diffusion methodNot specified
3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridineMRSA strainsIn vitro testingPotentially effective

The compound has shown potential against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), indicating its possible application in treating resistant infections .

The mechanism by which 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine exerts its biological effects may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. The presence of the sulfonamide group suggests potential interactions with bacterial dihydropteroate synthase, a key enzyme in folate synthesis .

Case Studies and Research Findings

  • Antibacterial Activity Study : A study evaluated various derivatives of pyridine compounds, including those with fluorinated phenyl groups. The results indicated that modifications at the para-position significantly enhanced antibacterial activity against strains such as S. aureus and E. coli .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that the introduction of electron-withdrawing groups, such as fluorine, can enhance the potency of pyridine derivatives against microbial targets. The fluorine atom's electronegativity likely contributes to increased binding affinity to bacterial enzymes .
  • In Vivo Studies : Preliminary in vivo studies suggest that compounds similar to 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine may possess anti-inflammatory properties alongside their antimicrobial effects, making them candidates for dual-action therapies .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine?

  • Methodological Answer : Synthesis typically involves sulfonylation and amination steps. For example, analogous compounds are synthesized by reacting chloro-hydroxypropionic acid derivatives with 4-fluorophenylsulfinic acid salts (e.g., sodium salt) in polar solvents like dichloromethane under basic conditions (NaOH) . Key parameters include temperature control (20–25°C), stoichiometric ratios (1:1.2 for sulfinic acid derivatives), and purification via recrystallization to achieve >95% purity .

Q. How can the purity of 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine be validated post-synthesis?

  • Methodological Answer : Purity is assessed using HPLC (reversed-phase C18 column, acetonitrile/water mobile phase) and NMR spectroscopy. For instance, analogous sulfonamide derivatives are confirmed via 1^1H NMR (δ 7.8–8.2 ppm for pyridine protons) and LC-MS (m/z 325.1 [M+H]+^+) . Crystallographic data (e.g., single-crystal X-ray diffraction) can resolve ambiguities in structural assignments .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Adhere to hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles), work in a fume hood, and follow storage guidelines (P403: store in a well-ventilated place; P405: keep locked up). Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How does the choice of sulfinic acid salt influence enantiomeric purity in synthesis?

  • Methodological Answer : Sodium salts of 4-fluorophenylsulfinic acid are preferred for chiral synthesis. For example, reacting (+)-3-chloro-2-methyl-2-hydroxypropionic acid with sodium 4-fluorophenylsulfinate retains enantiomeric purity (>99% ee) due to minimized racemization under mild conditions (pH 7–8, 25°C) . Optical rotation ([α]D_D = −15.6°) and chiral HPLC (Chiralpak AD-H column) validate stereochemical outcomes .

Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?

  • Methodological Answer : Contradictions in NMR or MS data (e.g., unexpected peaks due to tautomerism) are resolved via:

  • X-ray crystallography : Determines absolute configuration (e.g., C22H14FN3 derivatives with π-π stacking interactions) .
  • DFT calculations : Predict 1^1H/13^13C chemical shifts and compare with experimental data .
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations for complex splitting patterns .

Q. What role does this compound play in synthesizing pharmaceutical intermediates like bicalutamide?

  • Methodological Answer : The compound’s sulfonyl group acts as a directing moiety in coupling reactions. For example, (−)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid (a derivative) is a key intermediate in bicalutamide synthesis. The reaction proceeds via nucleophilic substitution with 4-fluoroaniline, followed by catalytic hydrogenation to install the amine group .

Q. How can computational modeling optimize reaction pathways for derivatives?

  • Methodological Answer :

  • Docking studies : Evaluate binding affinity of derivatives to target proteins (e.g., androgen receptors for anticancer applications) .
  • MD simulations : Assess stability of sulfonamide-protein complexes in aqueous environments .
  • QM/MM methods : Model transition states for sulfonylation reactions to predict regioselectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine
Reactant of Route 2
3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine

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